N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide
Description
The compound N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide is a structurally complex molecule featuring a triazolo[3,2-b][1,3]thiazole core fused with a 3,4-dimethoxyphenyl group. The ethyl linker connects this heterocyclic system to a 4-phenoxybenzene sulfonamide moiety. Its synthesis likely involves multi-step reactions, including cyclization of hydrazinecarbothioamide precursors and subsequent alkylation or sulfonylation steps, as observed in analogous triazole derivatives .
The sulfonamide group is a hallmark of bioactive molecules, often associated with enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase) and antimicrobial activity. The 3,4-dimethoxyphenyl substituent may enhance lipophilicity and membrane permeability, while the phenoxybenzene group could contribute to π-π stacking interactions in biological targets. Spectroscopic characterization (e.g., IR, NMR) would confirm tautomeric forms and functional group integrity, as demonstrated in related triazole-thione systems .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5S2/c1-33-23-13-8-18(16-24(23)34-2)25-28-26-30(29-25)19(17-36-26)14-15-27-37(31,32)22-11-9-21(10-12-22)35-20-6-4-3-5-7-20/h3-13,16-17,27H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUKWASLPHAHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-thiazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The dimethoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the phenoxybenzene sulfonamide moiety is attached through sulfonation and subsequent coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, nucleophiles, electrophiles; reactions are carried out under controlled temperature and pressure conditions.
Major Products
Scientific Research Applications
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its therapeutic potential in treating diseases, particularly due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The triazolo-thiazole core and the sulfonamide group are particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Structural Features
- Core Heterocycles : The target compound’s triazolo[3,2-b]thiazole core differs from the 1,2,4-triazole-3-thiones in [7–9] and the triazolo[3,4-b]thiadiazole in . These variations influence electronic properties and binding affinities.
- Substituents : The 3,4-dimethoxyphenyl group in the target compound contrasts with the difluorophenyl ([7–9]) or ethyl/methyl groups ([5]). Methoxy groups increase electron density and steric bulk compared to halogens or alkyl chains.
- Sulfonamide vs. Benzamide : The sulfonamide moiety in the target compound and [7–9] may enhance solubility and hydrogen-bonding capacity compared to the benzamide in .
Physicochemical Properties
- Molar Mass: The target compound (617.7 g/mol) is significantly larger than (363.44 g/mol) due to its extended phenoxybenzene sulfonamide group.
- Lipophilicity: The 3,4-dimethoxyphenyl and phenoxy groups in the target compound likely confer higher logP values compared to the difluorophenyl or methyl-substituted analogs.
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide is a complex organic compound belonging to the class of triazolothiazoles. Its unique structure integrates a triazole ring fused with a thiazole ring and various functional groups, which contribute to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 444.5 g/mol. The compound features multiple functional groups that enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O6S2 |
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has demonstrated significant inhibitory effects on various cancer cell lines. For example:
- Cell Lines Tested : A431 (epidermoid carcinoma), A549 (lung carcinoma), H1299 (non-small cell lung cancer).
- Mechanism of Action : The compound induces apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests a dual role in both inhibiting tumor growth and mitigating inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of triazolothiazole derivatives similar to this compound:
- Study on Benzothiazole Derivatives :
- Research on 1,2,4-Triazolethiones :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
